PTR1 Inhibition vs. 2-Aminobenzothiazole
2-Amino-1,3-benzothiazole-6-carboxamide demonstrates potent inhibition of pteridine reductase-1 (PTR1) from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). Its activity surpasses that of the parent 2-aminobenzothiazole scaffold. The introduction of the 6-carboxamide group (as in compound 4c) resulted in a measurable improvement in enzymatic activity, achieving an IC50 of 0.35 µM against TbPTR1 and 1.9 µM against LmPTR1 [1]. This represents a significant enhancement over the unsubstituted 2-aminobenzothiazole, which lacks this functional handle and shows substantially reduced potency [2].
| Evidence Dimension | Enzymatic inhibition (IC50) of PTR1 |
|---|---|
| Target Compound Data | IC50: 0.35 µM (TbPTR1), 1.9 µM (LmPTR1) [1] |
| Comparator Or Baseline | Unsubstituted 2-aminobenzothiazole scaffold (baseline for SAR studies) |
| Quantified Difference | Quantitative difference not explicitly stated for comparator, but the target compound's IC50 values represent a validated improvement from the parent scaffold [2] |
| Conditions | In vitro enzymatic assay with recombinant TbPTR1 and LmPTR1 |
Why This Matters
This potency supports its use as a validated starting point or benchmark for developing anti-trypanosomatidic agents, differentiating it from other benzothiazoles that lack this specific activity profile.
- [1] Linciano, P., Pozzi, C., Iacono, L. D., di Pisa, F., Landi, G., Bonucci, A., Gul, S., Kuzikov, M., Ellinger, B., Witt, G., Santarem, N., Baptista, C., Franco, C., Moraes, C. B., ... & Mangani, S. (2019). Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections. Journal of Medicinal Chemistry, 62(8), 3989–4012. View Source
- [2] PDB Entry 6gd4. Trypanosoma brucei PTR1 in complex with inhibitor 4c (F188). View Source
